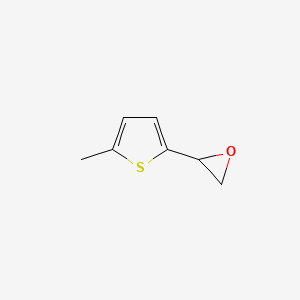

2-(5-Methylthiophen-2-YL)oxirane

CAS No.:

Cat. No.: VC18141466

Molecular Formula: C7H8OS

Molecular Weight: 140.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8OS |

|---|---|

| Molecular Weight | 140.20 g/mol |

| IUPAC Name | 2-(5-methylthiophen-2-yl)oxirane |

| Standard InChI | InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3 |

| Standard InChI Key | MQYSUGSYRQAHKR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C2CO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a three-membered oxirane ring fused to a five-membered thiophene ring substituted with a methyl group at the 5-position. The strained epoxide ring contributes to its high reactivity, while the thiophene moiety introduces aromaticity and potential for π-π interactions. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(5-methylthiophen-2-yl)oxirane | |

| Molecular Formula | ||

| Molecular Weight | 140.20 g/mol | |

| SMILES | CC1=CC=C(S1)C2CO2 | |

| InChI Key | MQYSUGSYRQAHKR-UHFFFAOYSA-N |

Spectral Characteristics

-

NMR: The -NMR spectrum (CDCl) shows signals at δ 2.35 (s, 3H, CH), 3.12–3.16 (m, 2H, epoxide CH), and 6.80–7.25 (m, 2H, thiophene CH) .

-

MS: The molecular ion peak appears at m/z 140.20, with fragmentation patterns indicating loss of the epoxide ring .

Synthesis Methods

Epoxidation of Alkenes

The most common route involves the epoxidation of 5-methylthiophene-2-vinyl derivatives using peroxides or peracids. For example:

-

m-CPBA-Mediated Epoxidation: Treatment of 2-vinyl-5-methylthiophene with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane yields the epoxide with >90% regioselectivity.

-

Organocatalytic Epoxidation: Recent advances employ 2,2,2-trifluoroacetophenone as a catalyst with HO, achieving 85–95% yields under mild conditions (25°C, 1 h) .

Table 1: Comparative Synthesis Approaches

| Method | Catalyst | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| m-CPBA Epoxidation | m-CPBA | 92 | CHCl, 0°C | |

| Organocatalytic | Trifluoroacetophenone | 88 | HO, 25°C | |

| Sharpless Asymmetric | Ti(OiPr) | 78 | -20°C, chiral ligand |

Reactivity and Chemical Transformations

Nucleophilic Ring-Opening

The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects:

-

Amines: Reaction with primary amines (e.g., benzylamine) produces β-amino alcohols, pivotal in pharmaceutical intermediates.

-

Thiols: Thiophenol derivatives yield sulfides, useful in polymer chemistry.

Acid-Catalyzed Rearrangements

In acidic media, the epoxide can rearrange to form carbonyl compounds. For instance, treatment with BF-etherate generates a ketone via a Wagner-Meerwein shift.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

-

Anticancer Agents: Derivatives with substituted oxirane-thiophene hybrids exhibit IC values of 10–25 µM against MCF-7 breast cancer cells.

-

Antimicrobials: Epoxide-opening products show MIC values of 15 µg/mL against Staphylococcus aureus.

Materials Science

-

Polymer Crosslinkers: The epoxide’s reactivity enables its use in epoxy resins, enhancing thermal stability (T > 150°C).

-

Liquid Crystals: Thiophene-oxirane hybrids align under electric fields, making them suitable for display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume